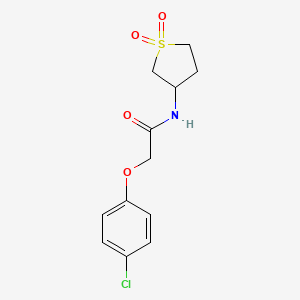![molecular formula C32H23NO3 B4930818 4-[(4-biphenylylcarbonyl)amino]phenyl 4-biphenylcarboxylate](/img/structure/B4930818.png)
4-[(4-biphenylylcarbonyl)amino]phenyl 4-biphenylcarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-biphenylylcarbonyl)amino]phenyl 4-biphenylcarboxylate, also known as BPAP, is a chemical compound that has gained significant attention in the field of neuroscience research. BPAP is a non-amphetamine stimulant that has been found to have potential therapeutic applications in the treatment of various neurological disorders. In
作用機序
The exact mechanism of action of 4-[(4-biphenylylcarbonyl)amino]phenyl 4-biphenylcarboxylate is not fully understood, but it is believed to act as a dopamine receptor agonist. This compound has been found to increase dopamine release in the brain, which is thought to be responsible for its stimulant effects. It has also been found to increase the expression of neurotrophic factors, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been found to increase dopamine release in the brain, which can lead to increased wakefulness and alertness. This compound has also been found to enhance memory and learning, and has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
4-[(4-biphenylylcarbonyl)amino]phenyl 4-biphenylcarboxylate has a number of advantages for use in lab experiments. It is a non-amphetamine stimulant, which means that it does not have the same potential for abuse as other stimulants such as amphetamines. It has also been found to have minimal side effects, making it a safe compound to work with. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, which can make it difficult to interpret results. Additionally, its effects may vary depending on the dose and the route of administration, which can make it difficult to compare results across studies.
将来の方向性
There are a number of future directions for research on 4-[(4-biphenylylcarbonyl)amino]phenyl 4-biphenylcarboxylate. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Further research is needed to fully understand its mechanism of action and to determine the optimal dose and route of administration for therapeutic use. Additionally, more research is needed to explore its potential use in enhancing cognitive function and improving memory and learning.
合成法
The synthesis of 4-[(4-biphenylylcarbonyl)amino]phenyl 4-biphenylcarboxylate involves the reaction of 4-biphenylcarbonyl chloride with 4-aminophenyl 4-biphenylcarboxylate in the presence of a base. The resulting product is then purified through crystallization. This synthesis method has been successfully replicated in various studies, and the purity of the final product has been confirmed through analytical techniques such as NMR spectroscopy.
科学的研究の応用
4-[(4-biphenylylcarbonyl)amino]phenyl 4-biphenylcarboxylate has been studied extensively for its potential therapeutic applications in the treatment of various neurological disorders. It has been found to have neuroprotective effects, and has shown promise in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. This compound has also been studied for its potential use in improving cognitive function, and has been found to enhance memory and learning in animal models.
特性
IUPAC Name |
[4-[(4-phenylbenzoyl)amino]phenyl] 4-phenylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H23NO3/c34-31(27-15-11-25(12-16-27)23-7-3-1-4-8-23)33-29-19-21-30(22-20-29)36-32(35)28-17-13-26(14-18-28)24-9-5-2-6-10-24/h1-22H,(H,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMRQXSXEQKCKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-2-methoxy-N,5-dimethylbenzenesulfonamide](/img/structure/B4930747.png)

![ethyl 2-({[(2-iodobenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4930762.png)
![4-({4-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)quinoline](/img/structure/B4930770.png)
![5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-3-(3-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4930790.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4930808.png)
![N-{4-[({2-[(4-chlorophenyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B4930815.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B4930820.png)
![3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4930826.png)

![8-methoxy-4-(4-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4930838.png)


![N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B4930847.png)
